
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a phenyl ring substituted with a hydroxy group at the second position and a methoxycarbonyl group at the fourth position. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents. One common method is the esterification of 4-(methoxycarbonyl)phenylboronic acid with a hydroxy group at the ortho position. This can be achieved through a series of steps including protection, functionalization, and deprotection of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of sensors and probes for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biological molecules. The boronic acid group can interact with specific molecular targets, leading to changes in the chemical or physical properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- Phenylboronic acid
Uniqueness
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a hydroxy group and a methoxycarbonyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and properties compared to other boronic acids. For example, the hydroxy group can participate in hydrogen bonding, while the methoxycarbonyl group can undergo esterification reactions .
Propiedades
Fórmula molecular |
C8H9BO5 |
|---|---|
Peso molecular |
195.97 g/mol |
Nombre IUPAC |
(2-hydroxy-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10,12-13H,1H3 |
Clave InChI |
HDGBPECWZJUKKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)OC)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
amine](/img/structure/B13464467.png)


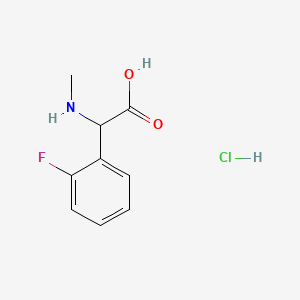
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)
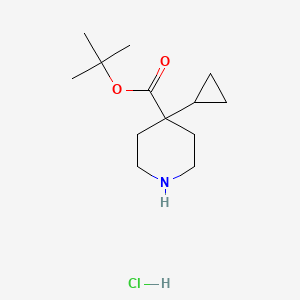

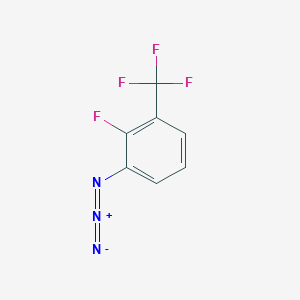
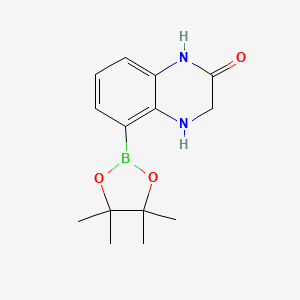
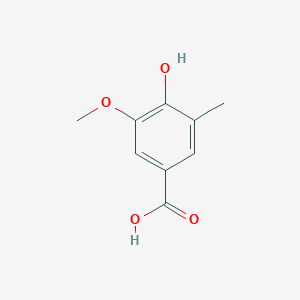
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
